
4-(3,3-Difluoropyrrolidin-1-yl)aniline
Übersicht
Beschreibung
“4-(3,3-Difluoropyrrolidin-1-yl)aniline” is a chemical compound with the molecular formula C10H12F2N2 . It has a molecular weight of 198.21 g/mol . This compound is used for research purposes.
Molecular Structure Analysis
The InChI code for “4-(3,3-Difluoropyrrolidin-1-yl)aniline” is 1S/C10H12F2N2/c11-10(12)5-6-14(7-10)9-3-1-8(13)2-4-9/h1-4H,5-7,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Photovoltaic Applications
A novel monomer, related to aniline derivatives, was used in the electrochemical synthesis of a polymer and its composite with graphene. This polymer showed potential for use as a counter electrode in dye-sensitized solar cells, demonstrating a higher energy conversion efficiency compared to traditional platinum counter electrodes (Shahhosseini et al., 2016).
Luminescent Properties for Electroluminescence Applications
Tetradentate bis-cyclometalated platinum complexes, involving N,N-di(6-phenylpyridin-2-yl)aniline derivatives, exhibited highly structured emission spectra and long lifetimes. One of these complexes was successfully incorporated into an organic light-emitting diode (OLED), demonstrating exceptional performance (Vezzu et al., 2010).
Crystal Engineering for Nonlinear Optical Applications
Binary adducts between various aniline derivatives and phenolic coformers were synthesized. The acentric packing of these compounds in specific space groups indicated their potential application in nonlinear optics (Draguta et al., 2015).
Docking and QSAR Studies in Kinase Inhibitor Development
Aniline derivatives were used in docking and quantitative structure-activity relationship (QSAR) studies for developing c-Met kinase inhibitors, demonstrating their utility in drug discovery and molecular design (Caballero et al., 2011).
NMR Chemical Shifts and Free-Energy Relationships
The study of 13C NMR chemical shifts in 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines showed the influence of molecular conformation on electronic substituent effects. These findings are relevant in the context of molecular electronics and sensor development (Rančić et al., 2014).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of a closely related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, provided insights into various intermolecular interactions, crucial for understanding molecular packing and stability in crystal engineering (Krishnan et al., 2021).
Synthesis and Characterization of Novel Oxazepine Derivatives
Aniline reacted with aromatic heterocyclic aldehydes to generate Schiff bases, leading to the synthesis of oxazepine derivatives. These findings contribute to the development of new materials in the field of organic chemistry (Jirjees, 2022).
Antitumor Activity of Oxadiazole and Trifluoromethylpyridine Derivatives
1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from aniline-based compounds, exhibited potential medical applications in cancer treatment. The structural characterization and in vitro assessments highlighted their significance in pharmaceutical research (Maftei et al., 2016).
Synthesis and Electrochromic Materials Development
Novel electrochromic materials were synthesized using aniline derivatives. These materials demonstrated outstanding optical contrasts and fast switching speeds in the NIR region, indicating their applicability in electrochromic devices (Li et al., 2017).
Eigenschaften
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)5-6-14(7-10)9-3-1-8(13)2-4-9/h1-4H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZORDAIBQARJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoropyrrolidin-1-yl)aniline | |
CAS RN |
1211516-70-9 | |
| Record name | 4-(3,3-difluoropyrrolidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




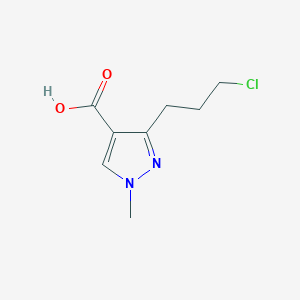
![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride](/img/structure/B1433675.png)
![[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1433676.png)
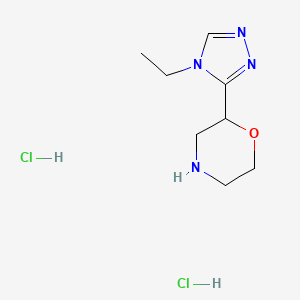
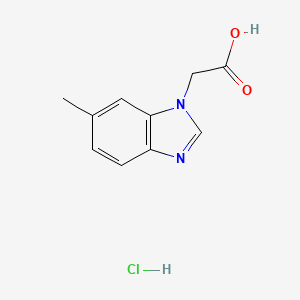
![1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1433682.png)
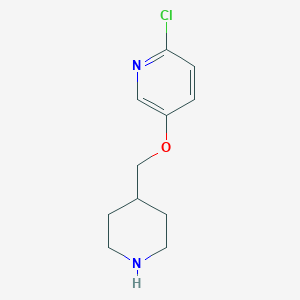
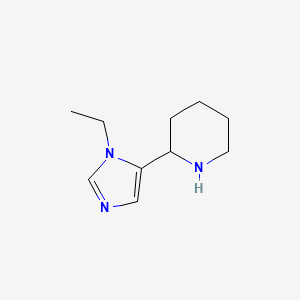
amine hydrochloride](/img/structure/B1433686.png)

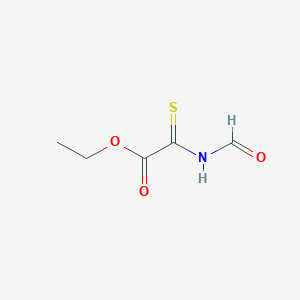

![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)